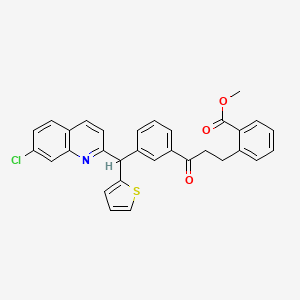

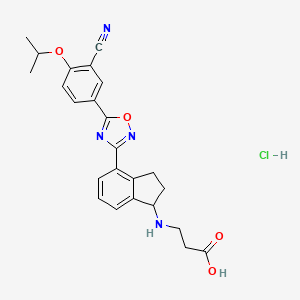

![molecular formula C9H17Br3N2 B1148453 1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide CAS No. 138666-59-8](/img/structure/B1148453.png)

1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

DBU is utilized as an active catalyst in the methylation of phenols, indoles, and benzimidazoles, demonstrating its efficiency under mild conditions. The use of microwave irradiation and specific additives like tetrabutylammonium iodide can further enhance these reactions, significantly reducing the reaction time and increasing yields (Shieh, Dell, & Repič, 2001).

Molecular Structure Analysis

The molecular structure of DBU and its salts, such as those with chloride, reveals a complex assembly characterized by hydrogen-bonded and π-interaction networks. These structures exhibit dimers linked through nonclassical hydrogen bonds and π-π stacking interactions, contributing to their stability and reactivity (Mesto & Quaranta, 2013).

Chemical Reactions and Properties

DBU acts as a nucleophilic catalyst in the esterification of carboxylic acids, demonstrating a new class of nucleophilic catalysis. It efficiently facilitates the formation of methyl esters from carboxylic acids and dimethyl carbonate through a proposed multistep mechanism involving carbamate intermediates (Shieh, Dell, & Repič, 2002).

Physical Properties Analysis

The crystal structures of DBU derivatives, specifically those involving 8-alkoxycarbonyl modifications, highlight the influence of molecular interactions on physical properties. These interactions include hydrogen bonding and C-H···Cl interactions, which play a crucial role in forming three-dimensional networks essential for the compound's physical stability and reactivity (E. Mesto & E. Quaranta, 2013).

Chemical Properties Analysis

The chemical reactivity of DBU is further demonstrated in its application as a ligand in atom transfer radical polymerization (ATRP), showcasing its versatility in facilitating high conversions and controlling polymer properties such as molecular weight and polydispersity. This highlights DBU's role in advanced polymer synthesis techniques (Fournier et al., 2005).

Scientific Research Applications

Catalysis in Methylation Reactions : It acts as an active catalyst in promoting methylation reactions of phenols, indoles, and benzimidazoles under mild conditions, with microwave irradiation enhancing the rate further (Shieh, Dell, & Repic, 2001).

Synthesis of Fluorinated Alkenes : It is used in the synthesis of α-fluoro-α,β-unsaturated esters via the Horner–Wadsworth–Emmons reaction (Kitazume & Tanaka, 2000).

Transesterification of p-Nitrophenyl Phosphonates : It efficiently mediates the transesterification of these phosphonates to produce phosphono esters (Tawfik, Eshhar, Bentolila, & Green, 1993).

Molecular Assembly Studies : Its derivatives have been studied for their crystal structures, providing insights into molecular interactions and assembly (Mesto & Quaranta, 2013).

Polymerization Processes : It has been utilized as a ligand in atom transfer radical polymerization (ATRP) for the polymerization of (meth)acrylates and styrene (Fournier, Romagné, Pascual, Montembault, & Fontaine, 2005).

Synthesis of Ergosterol Intermediates : Used in the retro-cycloaddition of adducts in the synthesis of ergosterol intermediates (Tachibana, 1998).

Catalysis in Pyridine Synthesis : It catalyzes the synthesis of highly functionalized pyridines in aqueous ethanol (Mamgain, Singh, & Rawat, 2009).

Synthesis of Semi-Alkaloids : Involved in the synthesis of a novel class of multicyclic semi-alkaloids with good antimicrobial activity (Parhizkar, Khosropour, Mohammadpoor‐Baltork, Parhizkar, & Rudbari, 2017).

Organic Syntheses : Polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene is effective in dehydrobromination and esterification in organic syntheses (Tomoi, Kato, & Kakiuchi, 1984).

Cellulose Acylation : Used in creating new solvents for dissolving cellulose and facilitating cellulose ester synthesis (Yang, Xie, & Liu, 2014).

Mechanism of Action

DBU has received significant importance in organic synthesis during recent years because of its interesting ability to catalyze organic reactions sufficiently at mild conditions . It can work as a catalyst under simple conditions inducing the operational simplicity of the experimental procedures by reducing the side products and waste .

Safety and Hazards

properties

IUPAC Name |

molecular bromine;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.Br2.BrH/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-2;/h1-8H2;;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUHFOGNKQZFMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NCCCN2CC1.Br.BrBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138666-59-8 |

Source

|

| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene, CPD with hydrogen tribromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-methyl-, (1S,2S,3R,4R)- (9CI)](/img/no-structure.png)